molecular formula C6H9N3O2 B561387 N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide CAS No. 102692-02-4

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide

Cat. No.: B561387
CAS No.: 102692-02-4
M. Wt: 155.157
InChI Key: JFEPKMYXDAKZOH-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide is a heterocyclic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide typically involves the reaction of 3,5-dimethylisoxazole with hydroxylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A related compound with similar structural features but lacking the hydroxy and carboximidamide groups.

    N-Hydroxy-3,5-dimethylisoxazole: Similar but without the carboximidamide group.

Uniqueness

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with hydroxyl and carboximidamide substituents. The presence of methyl groups at the 3 and 5 positions enhances its electron density, potentially influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For example, derivatives of isoxazole compounds often exhibit inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways related to inflammation and cancer progression .
  • Antioxidant Activity : Research indicates that isoxazole derivatives can exhibit antioxidative properties, which may protect cells from oxidative stress and contribute to their antiproliferative effects .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity with varying IC50 values:

Cell Line IC50 (μM) Reference
MCF-7 (breast)1.2
HCT116 (colon)3.7
HEK 293 (kidney)5.3

These results suggest that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Properties

Isoxazole derivatives, including this compound, have shown promising antimicrobial activities. This includes both antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .

Case Studies

  • Study on Antiproliferative Activity : A study reported that this compound exhibited potent antiproliferative activity against breast cancer cell lines with an IC50 value as low as 1.2 μM. This study highlighted the potential for developing targeted therapies based on this compound's structure .
  • Antioxidant Evaluation : Another investigation assessed the antioxidative capacity of various isoxazole derivatives, including this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage .

Properties

IUPAC Name

N'-hydroxy-3,5-dimethyl-1,2-oxazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-5(6(7)8-10)4(2)11-9-3/h10H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPKMYXDAKZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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